Scaffold Hybridization Advantage
The 5‑nitrobenzimidazole core is a validated scaffold for dual VEGFR‑2/c‑Met kinase inhibition, with 2‑substituted derivatives achieving IC₅₀ values in the low micromolar range [1]. The target compound uniquely appends a 2‑amino‑4H‑imidazole ring directly to the benzimidazole N1 position, creating a rigid, π‑conjugated system that simultaneously presents the nitro group for bioreductive activation and the 2‑aminoimidazole for hinge‑region hydrogen bonding. By contrast, simple 5‑nitrobenzimidazole (CAS 94‑52‑0) lacks this kinase‑binding arm and shows only weak xanthine oxidase inhibition (IC₅₀ = 86.84 µM) . The structural difference (MW increase from 163.13 to 258.24 g/mol) reflects the addition of a functional imidazole warhead absent in the parent scaffold.
| Evidence Dimension | Scaffold composition and target engagement potential |
|---|---|
| Target Compound Data | Molecular weight 258.24 g/mol; contains both 5-nitrobenzimidazole and 2-amino-4H-imidazole moieties directly N-linked |
| Comparator Or Baseline | 5-Nitrobenzimidazole (CAS 94-52-0, MW 163.13 g/mol): xanthine oxidase IC₅₀ = 86.84 µM; no kinase inhibition reported |
| Quantified Difference | MW increase of 95.11 g/mol (+58.3%); addition of kinase-targeting 2-aminoimidazole pharmacophore absent in comparator |
| Conditions | Structural comparison; biological activity data derived from separate published assays |
Why This Matters
For procurement decisions in kinase drug discovery programs, the hybrid scaffold offers a pre‑validated starting point for SAR exploration that simple nitrobenzimidazoles cannot provide.
- [1] Ibrahim, H. S. et al. Design, synthesis and molecular modeling study for some new 2-substituted benzimidazoles as dual inhibitors for VEGFR-2 and c-Met. Future Med. Chem. 11, 561–580 (2019). View Source
